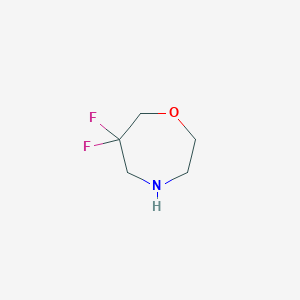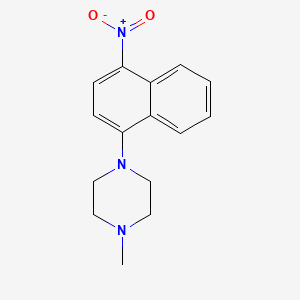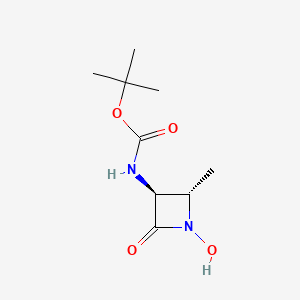
8,14-Epoxyergosta-4,22-diene-3,6-dione
Vue d'ensemble
Description
“8,14-Epoxyergosta-4,22-diene-3,6-dione” is a steroid isolated from Hexagonia speciosa . It has a molecular formula of C28H40O3 . The average mass is 424.615 Da and the monoisotopic mass is 424.297760 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 538.6±50.0 °C at 760 mmHg, and a flash point of 228.8±30.2 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 5.66 .Applications De Recherche Scientifique
Cytotoxic Activities
This compound has been found to exhibit cytotoxic activities. It was isolated from Sonchus arvensis L., a plant used in traditional Chinese medicine . The compound showed moderate cytotoxic activity against two endometrial carcinoma cell lines (ECC-1 and Ishikawa) with IC 50 values of 11.2 and 9.1 μM .
Anti-Cancer Properties
The compound has potential anti-cancer properties. It has been found to inhibit the growth of endometrial carcinoma, a hormone-dependent malignancy . The compound’s pharmacological mechanisms of action were explained via virtual docking of compounds to the main sites in the human estrogen receptor α crystal structure .
Endocrine Therapy
The compound could be a potential therapeutic target for endocrine therapy. Estrogen dysfunction is a very important factor in maintaining the physiological functions of women, and their imbalance is closely associated with the initiation and development of endometrial carcinoma .
Anti-Inflammatory Properties
Steroids bearing an oxirane ring, such as “8,14-Epoxyergosta-4,22-diene-3,6-dione”, have been found to exhibit strong anti-inflammatory properties .
Antineoplastic Properties
These compounds also show antineoplastic properties, making them potential candidates for cancer treatment .
Antiproliferative Properties
The antiproliferative properties of these compounds make them potential candidates for the treatment of diseases characterized by abnormal cell growth .
Mécanisme D'action
Target of Action
The primary targets of 8,14-Epoxyergosta-4,22-diene-3,6-dione are currently unknown. This compound is a type of steroid , and steroids often interact with specific receptors in the body to exert their effects.
Pharmacokinetics
Its molecular formula is C28H40O3, and it has an average mass of 424.615 Da . These properties can influence its bioavailability, but without specific studies, it is difficult to predict its pharmacokinetic behavior.
Propriétés
IUPAC Name |
(1S,3R,6R,7R,10R,11R)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-15-ene-14,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O3/c1-17(2)18(3)7-8-19(4)21-10-14-28-26(21,6)13-11-24-25(5)12-9-20(29)15-22(25)23(30)16-27(24,28)31-28/h7-8,15,17-19,21,24H,9-14,16H2,1-6H3/b8-7+/t18-,19+,21+,24+,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVSRKXHTYPLOV-ZNUAOLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC23C1(CCC4C2(O3)CC(=O)C5=CC(=O)CCC45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@]23[C@@]1(CC[C@H]4[C@@]2(O3)CC(=O)C5=CC(=O)CC[C@]45C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239376 | |
| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,14-Epoxyergosta-4,22-diene-3,6-dione | |
CAS RN |
1265908-20-0 | |
| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key molecular mechanisms behind the antiproliferative activity of 8,14-Epoxyergosta-4,22-diene-3,6-dione?
A1: Research suggests that 8,14-Epoxyergosta-4,22-diene-3,6-dione, isolated from the endophytic fungus Papulaspora immersa, exhibits potent cytotoxicity against HL-60 leukemia cells []. This effect is attributed to several key mechanisms:
- G2/M Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase by reducing the expression of tubulin alpha and beta isomers, essential components of microtubules involved in cell division [].
- Disruption of 14-3-3 Protein Signaling: It downregulates 14-3-3 protein gamma, a key regulator of cell cycle progression, apoptosis, and other vital cellular processes [].
- Mitochondrial Dysfunction and Autophagy: Treatment with 8,14-Epoxyergosta-4,22-diene-3,6-dione leads to mitochondrial oxidative damage, ultimately triggering autophagy-associated cell death [].
- Potential Epigenetic Modulation: The compound has been observed to decrease the expression of various histone types, suggesting a potential role in modulating the epigenetic machinery and disrupting oncogenic pathways [].
Q2: Are there any synergistic effects observed when 8,14-Epoxyergosta-4,22-diene-3,6-dione is combined with other compounds?
A2: Yes, studies indicate that 8,14-Epoxyergosta-4,22-diene-3,6-dione exhibits strong synergistic effects with (-)-(3R,4R)-4-hydroxymellein, another compound isolated from Papulaspora immersa []. This synergistic interaction enhances the cytotoxic activity against various human tumor cell lines, including MDA-MB435 (melanoma), HCT-8 (colon), SF295 (glioblastoma), and HL-60 (promyelocytic leukemia) [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE](/img/no-structure.png)
![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)



![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)

